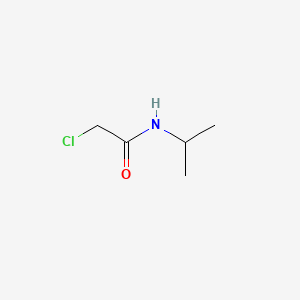

2-Chloro-N-isopropylacetamide

Description

Contextual Significance in Chemical and Biological Sciences

2-Chloro-N-isopropylacetamide, a member of the chloroacetamide class of organic compounds, holds a noteworthy position in academic and industrial research. lookchem.com Its chemical structure, featuring a reactive chlorine atom and an isopropyl group attached to an acetamide (B32628) backbone, makes it a versatile intermediate in organic synthesis. lookchem.comsmolecule.com This reactivity is primarily centered on the chloro group, which can be readily displaced in nucleophilic substitution reactions, allowing for the construction of more complex molecules. smolecule.com

In the realm of chemical sciences, this compound is utilized as a building block for producing a variety of other chemicals. ontosight.ai Its application as an intermediate is documented in the synthesis of pharmaceuticals and agrochemicals. ontosight.aichemicalbook.comchemicalbook.com For instance, it serves as a precursor in the synthesis of Prothoate (B1679738). chemicalbook.comchemicalbook.com The compound's utility stems from the predictable reactivity of the C-Cl bond, which facilitates the introduction of the N-isopropylacetamide moiety into different molecular frameworks.

From a biological sciences perspective, the interest in this compound is often linked to the broader class of chloroacetamides, many of which exhibit significant biological activity. While not a frontline herbicide itself, it is structurally related to herbicides like propachlor (B1678252) (2-chloro-N-isopropylacetanilide). cambridge.orgwikipedia.org Research into propachlor has indicated that its mechanism of action involves the inhibition of protein synthesis, a characteristic that has driven further investigation into related structures. cambridge.orgcambridge.org Studies on the microbial degradation of propachlor have also identified this compound as a potential intermediate, highlighting its role in environmental and metabolic pathways. nih.gov

Scope and Objectives of Scholarly Inquiry

Scholarly inquiry into this compound is multifaceted, primarily focusing on its synthesis, reactivity, and its role as a precursor in the development of new compounds. Research objectives can be broadly categorized as follows:

Synthetic Methodology: A primary area of investigation is the optimization of synthetic routes to produce this compound and its derivatives. Common methods include the reaction of 2-chloroacetyl chloride with isopropylamine (B41738). ontosight.aichemchart.com Research in this area aims to improve reaction yields, purity, and cost-effectiveness. The development of methods for preparing related compounds, such as 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide, further illustrates the focus on synthetic strategies. google.com

Intermediate for Biologically Active Molecules: A significant portion of academic research utilizes this compound as a starting material or intermediate for the synthesis of novel compounds with potential biological applications. This includes the creation of new herbicides, insecticides, and compounds with pharmacological potential. asianpubs.org For example, it has been used in the synthesis of N-Aryl-2-heteroaryloxy-N-isopropyl acetamide derivatives which have shown herbicidal activity. asianpubs.org

Mechanistic and Degradation Studies: Understanding the chemical and biological transformations of this compound is another key objective. This includes studying its role in the degradation pathways of more complex molecules like the herbicide propachlor. nih.gov Research has explored how microorganisms metabolize these compounds, with some studies identifying this compound as a transient intermediate. nih.gov These investigations are crucial for assessing the environmental fate and impact of related agrochemicals.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 2895-21-8 | lookchem.comchemical-suppliers.eu |

| Molecular Formula | C₅H₁₀ClNO | lookchem.comontosight.aichemical-suppliers.eu |

| Molecular Weight | 135.59 g/mol | ontosight.aichemical-suppliers.eu |

| Appearance | White or off-white crystalline powder | ontosight.ai |

| Melting Point | 58-60 °C | lookchem.comchemical-suppliers.eu |

| Boiling Point | 250.6 °C at 760 mmHg | lookchem.comchemical-suppliers.eu |

| Density | 1.052 g/cm³ | lookchem.comchemical-suppliers.eu |

| Flash Point | 105.4 °C | lookchem.comchemical-suppliers.eu |

| Solubility | Soluble in water and organic solvents like Acetone, Chloroform, Dichloromethane (B109758), DMSO, Ethyl Acetate, and Methanol. | lookchem.comontosight.ai |

Table 2: Research Applications and Findings

| Research Area | Key Findings and Applications | References |

| Chemical Synthesis | Serves as an intermediate in the synthesis of the organothiophosphate insecticide Prothoate. | chemicalbook.comchemicalbook.com |

| Used as a reactant in the synthesis of N-Aryl-2-heteroaryloxy-N-isopropyl acetamide derivatives, some of which exhibit herbicidal properties. | asianpubs.org | |

| Can be synthesized by reacting 2-chloroacetyl chloride with isopropylamine. | ontosight.aichemchart.com | |

| Biological Research | Identified as a metabolite in the microbial degradation pathway of the herbicide propachlor. | nih.gov |

| Structurally related to the chloroacetamide class of herbicides, which are known to inhibit protein and nucleic acid synthesis. | cambridge.orgcambridge.org | |

| Used in the synthesis of compounds investigated for potential pharmacological properties, such as antimicrobial and anticancer activities. |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO/c1-4(2)7-5(8)3-6/h4H,3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPNJSBBOATUPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183145 | |

| Record name | 2-Chloro-N-(1-methylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2895-21-8 | |

| Record name | 2-Chloro-N-(1-methylethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2895-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(1-methylethyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002895218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2895-21-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-(1-methylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(1-methylethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-Chloro-N-isopropylacetamide

The synthesis of this compound is most commonly achieved through a direct amidation reaction, although alternative pathways exist.

Amide Formation via Chloroacetyl Chloride and Isopropylamine (B41738).ontosight.aichemchart.com

The principal and most widely utilized method for synthesizing this compound is the reaction between chloroacetyl chloride and isopropylamine. ontosight.aichemchart.com This reaction is a type of nucleophilic acyl substitution where the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the equilibrium towards the formation of the amide. google.com A common procedure involves adding chloroacetyl chloride dropwise to a cooled mixture of isopropylamine and a base, such as sodium carbonate, in a suitable solvent system like aqueous acetone. nih.gov The reaction is generally exothermic and requires temperature control to minimize side reactions. After the reaction is complete, the product is often isolated and purified by dissolving the residue in a solvent like dichloromethane (B109758) and washing with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. nih.gov

A variation of this method is the Schotten-Baumann reaction, which employs an aqueous base to facilitate the reaction between the acid chloride and the amine. chemchart.com

Alternative Synthetic Pathways

While the reaction of chloroacetyl chloride with isopropylamine is the most direct route, other methods for the synthesis of this compound have been reported. These include:

Alkylation of 2-chloroacetamide (B119443): This method involves the reaction of 2-chloroacetamide with an isopropylating agent, such as 2-chloropropane. chemchart.com

Ritter Reaction: The Ritter reaction offers another synthetic route, involving the reaction of chloroacetonitrile (B46850) with isobutene. chemchart.com

These alternative pathways may be employed based on the availability of starting materials and desired reaction conditions.

Utilization as a Synthetic Intermediate and Precursor

The reactivity of the chlorine atom and the amide functionality makes this compound a versatile intermediate in organic synthesis. smolecule.com

Precursor in Macrocyclic Ligand and Complex Synthesis.nih.gov

This compound serves as a crucial building block in the synthesis of macrocyclic ligands. nih.gov These large, cyclic molecules are designed to selectively bind to specific metal ions and have applications in areas such as medical imaging and catalysis. bhu.ac.in

In a typical synthesis, this compound is reacted with a large cyclic amine, such as 1,4,7,10-tetraazacyclododecane (B123705) (cyclen), in the presence of a base like cesium carbonate and a catalyst like potassium iodide. nih.gov The chloroacetamide acts as an alkylating agent, attaching isopropylcarbamoylmethyl arms to the nitrogen atoms of the macrocycle. For instance, it has been used to synthesize ligands like 2-[4,7,10-tris(isopropylcarbamoylmethyl)-1,4,7,10-tetraazacyclododec-1-yl]-N-isopropylacetamide (L2). nih.gov These functionalized macrocycles can then be complexed with metal ions, such as terbium(III), to create complexes with specific properties, like synthetic ribonucleases. nih.gov

Intermediate in Pesticide and Agrochemical Derivative Synthesis

The chloroacetamide functional group is a common feature in many herbicides and other agrochemicals. environmentclearance.nic.inagropages.com this compound is a key intermediate in the production of some of these compounds. ontosight.aichemicalbook.com For example, it is a known degradation product of the herbicide propachlor (B1678252). nih.gov

A significant application of this compound is as an intermediate in the synthesis of the organothiophosphate insecticide and acaricide, prothoate (B1679738). chemicalbook.comwikipedia.org The synthesis of prothoate involves the reaction of sodium O,O-diethyl phosphorodithioate (B1214789) with this compound. nih.gov In this nucleophilic substitution reaction, the sulfur atom of the phosphorodithioate displaces the chlorine atom of the chloroacetamide to form the final prothoate molecule. nih.gov

Generation of N-Aryl-N-isopropyl-2-hydroxyacetamides

N-Aryl-N-isopropyl-2-hydroxyacetamides represent a class of significant intermediates, particularly in the development of pesticides. researchgate.net The synthesis of these compounds can be achieved from their chloro-analogs, such as N-aryl-N-isopropyl-2-chloroacetamides.

Table 1: Synthesis of N-(4-Trifluoromethylphenyl)-N-isopropyl-2-hydroxyacetamide

| Starting Material | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| N-(4-trifluoromethylphenyl)-N-isopropyl-2-chloroacetamide | Methanol, Triethylamine, Potassium Acetate, Potassium Carbonate | Reflux | N-(4-Trifluoromethylphenyl)-N-isopropyl-2-hydroxyacetamide | 88.2% researchgate.net |

Derivatization for Diverse Pharmacologically Active Molecules

The chemical reactivity of this compound and related N-substituted chloroacetamides is primarily defined by the chlorine atom's susceptibility to nucleophilic substitution. researchgate.netresearchgate.net This reactivity allows for the easy replacement of the chlorine with various nucleophiles, including those containing oxygen, nitrogen, or sulfur, making it a valuable building block for a wide array of pharmacologically active compounds. researchgate.netresearchgate.net

Research has demonstrated the versatility of chloroacetamide derivatives in synthesizing molecules with potential applications as herbicides, antifungals, disinfectants, and pharmaceuticals targeting various diseases. smolecule.comijpsr.info

Key Derivatization Reactions:

Synthesis of N-aryl glycines: A one-pot procedure has been developed to convert 2-chloro-N-aryl acetamides into substituted N-aryl glycines. This transformation occurs via an intermolecular cyclization in the presence of copper(II) chloride dihydrate (CuCl₂·2H₂O) and potassium hydroxide (B78521) (KOH). The proposed mechanism involves the formation of a 1,4-diarylpiperazine-2,5-dione intermediate, which is then cleaved by ethanolic KOH to produce the final N-aryl glycine (B1666218) product in high yields. researchgate.net

Synthesis of GLUT Inhibitors: The chloroacetamide moiety serves as a key component in the synthesis of complex therapeutic agents. For example, a potent glucose transporter (GLUT) inhibitor was synthesized where the final step involved the reaction of a phenolic intermediate with an N-isopropylacetamide derivative to form the final product, 2-(3-(6-Ethoxy-4-((4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)phenyl)amino)quinazolin-2-yl)phenoxy)-N-isopropylacetamide. researchgate.net

Synthesis of Herbicides: Chloroacetamides are foundational to the agricultural industry. The herbicide metolachlor, for instance, is synthesized from a substituted N-aryl-2-chloroacetamide derivative, highlighting the industrial scale and importance of this chemical class. researchgate.net

Formation of Heterocycles: The reaction of N-aryl-2-chloroacetamide derivatives with ammonium (B1175870) thiocyanate (B1210189) in refluxing ethanol (B145695) leads to the generation of 2-(arylimino)thiazolidin-4-ones, demonstrating the use of this precursor in constructing heterocyclic systems. researchgate.net

Table 2: Examples of Derivatization from Chloroacetamide Precursors

| Precursor Class | Reagents/Reaction Type | Resulting Compound Class | Pharmacological Significance |

|---|---|---|---|

| 2-Chloro-N-aryl acetamides | CuCl₂·2H₂O, KOH, Rearrangement | N-Aryl glycines | Important amino acid derivatives with various biological roles. researchgate.net |

| N-substituted chloroacetamides | Phenolic nucleophiles | Complex ether-linked molecules | GLUT inhibitors for cancer therapy. researchgate.net |

| N-aryl-2-chloroacetamide derivatives | Ammonium thiocyanate | 2-(Arylimino)thiazolidin-4-ones | Heterocyclic systems with potential bioactivity. researchgate.net |

| N-substituted chloroacetamides | Various nucleophiles | Diverse derivatives | Potential anticonvulsant, antimicrobial, and anti-inflammatory agents. smolecule.com |

General Synthesis of N-Substituted Chloroacetamide Derivatives

The most common and direct method for synthesizing N-substituted chloroacetamide derivatives, including this compound, is the chloroacetylation of a corresponding primary or secondary amine. researchgate.netijpsr.info This reaction typically involves treating the amine with chloroacetyl chloride. sci-hub.se

The procedure is often carried out in an inert solvent, such as dichloromethane, at a controlled temperature, sometimes in an ice bath to manage the exothermic nature of the reaction. sci-hub.se A base, such as potassium carbonate or triethylamine, is commonly added to the reaction mixture. sci-hub.se The role of the base is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the acylation reaction.

For example, this compound can be synthesized by the dropwise addition of chloroacetyl chloride to a solution of isopropylamine and potassium carbonate in dichloromethane. sci-hub.se The reaction mixture is typically stirred overnight at room temperature to ensure completion. sci-hub.se This general methodology can be applied to a wide range of aliphatic and aromatic amines to produce a library of N-substituted chloroacetamide derivatives. ijpsr.info

Table 3: General Synthesis via Chloroacetylation of Amines

| Amine | Acylating Agent | Base (Example) | Solvent (Example) | Product |

|---|---|---|---|---|

| Isopropylamine | Chloroacetyl chloride | Potassium Carbonate | Dichloromethane | This compound sci-hub.se |

| 4-Fluoroaniline | Chloroacetyl chloride | Triethylamine | Dichloromethane | 2-Chloro-N-(4-fluorophenyl)acetamide |

| Various aliphatic/aromatic amines | Chloroacetyl chloride | Amine (in excess) or other base | Aqueous or Organic | Various 2-Chloro-N-alkyl/aryl acetamides researchgate.netijpsr.info |

Environmental Fate and Biotransformation Pathways

Microbial Degradation and Metabolism

The environmental persistence of the chloroacetamide herbicide propachlor (B1678252) is significantly influenced by microbial activity. nih.govwho.int Microbial degradation is the primary way this class of herbicides is dissipated from soil and water environments. nih.govnih.gov Specific microorganisms have demonstrated the ability to metabolize propachlor, in some cases using it as a sole source of carbon and energy. nih.govwho.int A key intermediate in one of these metabolic routes is 2-Chloro-N-isopropylacetamide.

While several degradation pathways for propachlor exist, one notable pathway proceeds through the formation of this compound. nih.govnih.gov This pathway is distinct from others that involve an initial dehalogenation step. nih.gov The formation and subsequent breakdown of this compound are often carried out by a consortium of different microbial species in a syntrophic relationship.

Microorganisms capable of degrading the herbicide propachlor have been successfully isolated from soil at a pesticide disposal site. nih.gov Among these, a bacterial strain identified as Moraxella sp. strain DAK3 has been shown to initiate the degradation of propachlor. who.intnih.gov When grown in a culture with propachlor as its sole carbon source, Moraxella sp. strain DAK3 cleaves the bond between the nitrogen atom and the aromatic ring of the propachlor molecule. oup.com This cleavage results in the formation and release of the metabolite this compound into the medium. who.intnih.govcapes.gov.br This strain appears to utilize the aromatic carbon atoms of propachlor for its growth. nih.gov

The this compound produced by Moraxella sp. strain DAK3 does not typically accumulate in a mixed microbial community. nih.gov A second bacterial strain, identified as Xanthobacter sp. strain MAB2, has been shown to utilize this intermediate. nih.govoup.com Strain MAB2 is capable of growing on this compound, effectively degrading the initial metabolite produced by strain DAK3. nih.govcapes.gov.bralljournals.cn The cooperative action of these two strains, where one produces a metabolite that the other consumes, leads to the complete mineralization of the parent herbicide, propachlor. oup.com

In addition to the pathway involving this compound, other novel degradation pathways for propachlor have been characterized in different soil bacteria. nih.gov Strains like Pseudomonas sp. PEM1 and Acinetobacter sp. BEM2 were isolated from agricultural fields and can use propachlor as a sole carbon source. nih.gov However, their metabolic routes differ significantly from that of Moraxella sp. DAK3. nih.govoup.com

Both Pseudomonas sp. strain PEM1 and Acinetobacter sp. strain BEM2 initiate the degradation of propachlor via a dehalogenation reaction, removing the chlorine atom from the acetamide (B32628) group to form N-isopropylacetanilide as the first major intermediate. nih.govnih.gov This initial step contrasts with the pathway where this compound is formed. nih.gov Following the initial dehalogenation, the subsequent degradation steps diverge between the two strains, representing two distinct metabolic pathways. nih.gov

| Strain | Initial Reaction on Propachlor | Key Characteristic |

| Moraxella sp. DAK3 | Cleavage of N-aromatic ring bond | Forms this compound nih.govoup.com |

| Pseudomonas sp. PEM1 | Dehalogenation | Forms N-isopropylacetanilide nih.gov |

| Acinetobacter sp. BEM2 | Dehalogenation | Forms N-isopropylacetanilide nih.gov |

The metabolic pathways of Pseudomonas sp. strain PEM1 and Acinetobacter sp. strain BEM2 have been elucidated through the identification of accumulated intermediates. nih.gov

In cultures of Pseudomonas sp. strain PEM1, the initial metabolite, N-isopropylacetanilide, is further transformed. nih.gov The pathway involves the cleavage of the bond between the nitrogen and the aromatic ring and the removal of the isopropyl side chain, leading to the accumulation of acetanilide (B955) and subsequently acetamide. nih.govnih.gov Catechol was also identified as a product of this degradation pathway. nih.gov

Acinetobacter sp. strain BEM2 also produces N-isopropylacetanilide initially. nih.gov However, it then cleaves the bond between the nitrogen atom and the acetyl group, which results in the formation of N-isopropylaniline. nih.gov This intermediate is then further degraded to produce isopropylamine (B41738) and catechol. nih.gov Both bacterial pathways ultimately result in the liberation of the propachlor ring's carbon atoms as carbon dioxide. nih.gov

| Strain | Degradation Pathway Intermediates |

| Pseudomonas sp. PEM1 | N-isopropylacetanilide, Acetanilide, Acetamide, Catechol nih.govnih.gov |

| Acinetobacter sp. BEM2 | N-isopropylacetanilide, N-isopropylaniline, Isopropylamine, Catechol nih.gov |

The isolation and characterization of bacteria that can degrade propachlor and its metabolites highlight their potential use in bioremediation technologies. nih.gov Strains like Pseudomonas sp. PEM1 have shown the ability to effectively degrade propachlor in soil, with field tests indicating a degradation rate of 50 nmol per gram of soil per day. nih.gov This suggests these organisms could be applied in situ to clean up contaminated soils and aquifers. nih.gov The efficiency of these bacteria can be enhanced through immobilization on supports like ceramic, which increases their tolerance to the herbicide and maintains cell viability for longer periods. nih.gov

The degradation of propachlor often relies on the dynamics of a microbial community rather than a single species. nih.gov The syntrophic relationship between Moraxella sp. strain DAK3 and Xanthobacter sp. strain MAB2 is a clear example of this dynamic. nih.govoup.com The highest yield of microbial biomass and most effective degradation of propachlor occurred when these two isolates were cultured together, demonstrating a cooperative metabolic process. nih.govalljournals.cn This reliance on microbial consortia is a crucial factor in the environmental fate of the herbicide and a key consideration for developing effective bioremediation strategies. ujecology.com

Environmental Parameters Influencing Biodegradation Kinetics

The biodegradation of this compound is intrinsically linked to the activity of soil and water microorganisms. who.int As a metabolite of propachlor, its degradation rate is influenced by the same environmental conditions that affect the parent compound. who.intscialert.net Key parameters include soil type, temperature, moisture, and pH.

Microbial degradation is the most significant factor in the dissipation of chloroacetamide herbicides and their metabolites from the environment. who.intnih.gov Specific bacterial strains have been identified that participate in this process. For instance, a Moraxella species can metabolize propachlor, leading to the formation of this compound, which is then utilized as a carbon source by a Xanthobacter species. who.int This indicates a sequential breakdown process involving different microbial populations.

Environmental conditions that promote microbial proliferation generally enhance the rate of biodegradation. who.int Research on the parent compound propachlor shows that degradation is favored by high temperature and high soil moisture content. who.int Conversely, conditions of low temperature or dryness lead to greater persistence of propachlor and its metabolites. who.int Adequate nutrient levels in the soil are also essential to support the microbial activity required for degradation. who.int

The type of soil significantly impacts degradation rates, likely due to variations in microbial communities and soil chemistry. Studies on propachlor have demonstrated different degradation speeds in various soil types. scialert.net

Table 1: Influence of Soil Type on the Degradation Half-Life of Propachlor (Parent Compound) This data for the parent compound illustrates how environmental settings affect degradation kinetics, which is also relevant for its metabolite, this compound.

| Soil Type | Half-Life (Days) |

| Pasture Soil | 2.6 |

| Arable Soil | 6.1 |

| Pine Forest Soil | 8.2 |

| Source: Jones and Ananyeva (2001) scialert.net |

Soil pH is another critical factor, as it can influence both the chemical state of the compound and the activity of degrading microorganisms. scialert.net It affects adsorption to soil particles, which in turn influences the bioavailability of the compound for microbial breakdown. scialert.net

Abiotic Environmental Dissipation Mechanisms

Abiotic processes, including hydrolysis and photodegradation, also contribute to the environmental dissipation of chemical compounds. However, for propachlor and its primary metabolites, these pathways appear to be less significant than biodegradation under normal environmental conditions. who.intepa.gov

This compound's parent compound, propachlor, is reported to be hydrolytically stable. who.int This resistance to abiotic hydrolysis suggests that this is not a primary pathway for degradation in the environment. epa.gov While specific hydrolysis data for this compound is not extensively documented, some studies on propachlor note that it is persistent in neutral and basic aqueous solutions but may become unstable under acidic conditions. acs.org This implies that pH is a key factor in its chemical stability in water.

Photodegradation, the breakdown of molecules by light, is not considered a major dissipation route for propachlor. who.int Studies indicate that propachlor does not undergo significant photodegradation in water or on soil surfaces under typical conditions. who.int Photodegradation in water may occur, but generally requires the presence of photosensitizers. who.int Given that this compound is an early-stage metabolite, it is likely to share a similar low susceptibility to direct photolysis.

Table 2: Summary of Abiotic Dissipation Factors for Propachlor (Parent Compound) This information provides context for the likely abiotic fate of its metabolite, this compound.

| Dissipation Mechanism | Significance | Influencing Factors |

| Hydrolysis | Low | Generally stable; potential for instability in acidic conditions. who.intacs.org |

| Photodegradation | Low | Not significant on soil or in water unless photosensitizers are present. who.int |

| Source: Environmental Health Criteria 147 Propachlor, U.S. EPA who.intepa.gov |

Biological Activities and Molecular Mechanisms of Action

Herbicidal Action of Related Compounds and Derivatives

The herbicidal properties of chloroacetamides, including compounds structurally related to 2-Chloro-N-isopropylacetamide, are well-documented. These compounds primarily act as pre-emergence herbicides, interfering with the early growth stages of susceptible weed species. researchgate.netumn.edu Their efficacy stems from the disruption of fundamental physiological and molecular processes essential for plant development.

Chloroacetamide herbicides exert a significant inhibitory effect on the growth of seedlings, particularly affecting the development of shoots and roots. umn.edu A closely related compound, 2-chloro-N-isopropylacetanilide (propachlor), has been shown to inhibit cell division in the root tips of onions (Allium cepa L.). usu.edu This interference with mitosis also leads to aberrations in mitotic behavior, such as the contraction of chromosomes. usu.edu

Furthermore, these compounds inhibit cell elongation. usu.edu The primary mechanism for this is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. researchgate.net VLCFAs are critical components of cell membranes, and their depletion leads to unstable cells that cannot expand properly, ultimately inhibiting growth in meristematic tissues and causing the death of sensitive seedlings. researchgate.net Root growth is often more severely affected by lower concentrations of these herbicides than stem development. usu.edu

| Physiological Process | Observed Impact of Related Chloroacetamides | Affected Plant Species (Example) | Reference |

| Cell Division | Inhibition of mitosis, induction of chromosomal aberrations. | Onion (Allium cepa L.) | usu.edu |

| Cell Elongation | Inhibition of auxin-induced cell elongation. | Oat (Avena sativa L.) coleoptiles | usu.edu |

| Seedling Growth | Inhibition of early seedling growth, especially shoots. | General susceptible species | researchgate.netumn.edu |

| Membrane Formation | Disruption due to inhibition of Very-Long-Chain Fatty Acid (VLCFA) synthesis. | General susceptible species | researchgate.net |

The molecular underpinnings of chloroacetamide herbicidal action are multifaceted. An early hypothesis, based on studies with propachlor (B1678252), suggested that the primary mechanism was the inhibition of amino acid activation. usu.edu This was observed both in vivo and in vitro in squash seedlings and was thought to prevent the formation of essential proteins, including enzymes needed for breaking down storage materials and modifying cell walls for elongation. usu.edu Studies also showed that chloroacetamide herbicides inhibited the incorporation of leucine (B10760876) into proteins in oat seedlings in vivo. cambridge.org

However, more recent and extensive research points to the inhibition of VLCFA elongase as the primary target. researchgate.netnih.gov Chloroacetamides are understood to act as irreversible inhibitors of the condensing enzyme VLCFA synthase, a key component of the elongase system in the endoplasmic reticulum. researchgate.net Direct evidence has shown that chloroacetamide herbicides like metazachlor (B166288) covalently bind to the active site cysteine of condensing enzymes. nih.gov This alkylation of crucial bionucleophiles, particularly thiol groups in enzymes, is considered a key aspect of their biological activity. researchgate.netnih.gov While protein synthesis is inhibited in the whole plant, direct tests on cell-free protein synthesis systems showed no inhibition, indicating the effect is not on the translation process itself but likely on an upstream process, such as the synthesis of necessary components like VLCFAs. cambridge.org

Antimicrobial Properties of Synthesized Derivatives

Derivatives of this compound have been synthesized and evaluated for their potential as antimicrobial agents, showing activity against various bacterial and fungal strains.

Research into derivatives has demonstrated notable antibacterial properties. For instance, novel vanillin (B372448) derivatives incorporating a 1,3,4-thiadiazole (B1197879) moiety, which can be synthesized from this compound, showed inhibitory effects against the plant pathogenic bacterium Xanthomonas oryzae. lookchem.com Similarly, certain N-aryl-2-heteroaryloxy-N-isoproylacetamide derivatives displayed moderate activity against Xanthomonas axonopodis. researchgate.net The presence of the chloroacetamide functional group is often explored for its reactive potential in designing new antimicrobial compounds. smolecule.com

| Derivative Class | Target Bacterium | Observed Activity | Reference |

| Vanillin derivatives with 1,3,4-thiadiazole | Xanthomonas oryzae | Inhibitory effects | lookchem.com |

| N-aryl-2-heteroaryloxy-N-isoproylacetamides | Xanthomonas axonopodis | Moderate activity | researchgate.net |

The antifungal potential of chloroacetamide derivatives has been a subject of investigation, yielding promising results against various fungal pathogens.

Synthesized N-aryl-2-heteroaryloxy-N-isopropylacetamide derivatives have exhibited moderate antifungal activities against a range of plant pathogenic fungi, including Fusarium oxysporum, Pseudoperonospora cubensis, and Sphaerotheca fuligenea. researchgate.net In another study, the related compound 2-chloro-N-phenylacetamide was found to have antifungal activity against Aspergillus flavus strains, with minimum inhibitory concentrations (MIC) ranging from 16 to 256 µg/mL. nih.gov The proposed mechanism for this activity involves binding to ergosterol (B1671047) on the fungal plasma membrane and possibly inhibiting DNA synthesis. nih.gov

A significant area of research has been the evaluation of these compounds against drug-resistant fungal strains. A study on 2-chloro-N-phenylacetamide, a structural analog, demonstrated its efficacy against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis. scielo.br

The compound inhibited all tested strains with a minimum inhibitory concentration (MIC) ranging from 128 to 256 µg/mL and a minimum fungicidal concentration (MFC) between 512 and 1,024 µg/mL. scielo.br Furthermore, it was effective at disrupting established biofilms and inhibiting their formation, with biofilm inhibition reaching up to 92% and disruption of preformed biofilms up to 87%. scielo.br However, the study also noted that the compound showed antagonism when combined with fluconazole (B54011) or amphotericin B, indicating that its use in combination therapy should be approached with caution. scielo.br The mechanism of action did not appear to involve binding to ergosterol or damaging the fungal cell wall in this case, suggesting an alternative pathway that remains to be fully elucidated. scielo.br

| Compound | Fungal Species | MIC Range (µg/mL) | MFC Range (µg/mL) | Reference |

| 2-chloro-N-phenylacetamide | Fluconazole-resistant C. albicans | 128 - 256 | 512 - 1,024 | scielo.br |

| 2-chloro-N-phenylacetamide | Fluconazole-resistant C. parapsilosis | 128 - 256 | 512 - 1,024 | scielo.br |

Assessment of Antifungal Activities

Anti-biofilm Formation and Disruption Capabilities

Research into the biological activities of chloroacetamide derivatives has highlighted their potential in combating microbial biofilms, which are structured communities of microorganisms that adhere to surfaces and are notoriously resistant to antimicrobial agents. nih.gov A closely related analog, 2-chloro-N-phenylacetamide, has demonstrated significant capabilities in both preventing the formation of and disrupting established biofilms of pathogenic fungi. scielo.br

In studies against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis, 2-chloro-N-phenylacetamide was shown to inhibit biofilm formation by up to 92%. scielo.br Even at concentrations below its minimum inhibitory level, the compound could reduce biofilm formation by 50%. scielo.br Furthermore, it proved effective in disrupting pre-formed biofilms, achieving rupture rates of up to 87%. scielo.br This dual action against both the establishment and maintenance of biofilms underscores the potential of the chloroacetamide scaffold as a basis for developing new anti-biofilm agents. scielo.br

Table 1: Anti-biofilm Activity of 2-chloro-N-phenylacetamide Against Candida Species Data sourced from studies on fluconazole-resistant strains. scielo.br

| Activity Type | Target Organism | Maximum Efficacy |

| Inhibition of Biofilm Formation | C. albicans & C. parapsilosis | Up to 92% inhibition |

| Disruption of Pre-formed Biofilm | C. albicans & C. parapsilosis | Up to 87% rupture |

Interaction with Viral Components (e.g., TMV Coat Protein)

Studies have shown that certain small molecules can bind to and even disassemble TMV CP structures. mdpi.com Research into α-ketoamide derivatives bearing a vanillin skeleton, which are structurally related to chloroacetamides, revealed they could interact with the TMV coat protein, obstructing the self-assembly and multiplication of TMV particles. lookchem.com This suggests that the N-isopropylacetamide moiety could be incorporated into structures designed to target and disrupt the function of viral coat proteins, representing a potential strategy for the development of novel plant protection agents. nih.govlookchem.com

Pharmacological Relevance and Target Modulation by Derivatives

Derivatives of this compound have been synthesized and evaluated for a range of pharmacological activities, demonstrating their potential as modulators of important physiological targets.

Vasopressin V2 Receptor Agonist Activity and Stereoisomerism

A key area of pharmacological relevance for N-isopropylacetamide derivatives is their activity as agonists for the vasopressin V2 receptor, a G protein-coupled receptor crucial for regulating water reabsorption in the kidneys. acs.orgnih.gov The development of orally active, nonpeptide V2 agonists is of great interest for treating conditions like central diabetes insipidus and nocturnal enuresis. acs.orgresearchgate.net

A specific derivative, (R)-2-{1-[2-chloro-4-(1-pyrrolidinyl)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl}-N-isopropylacetamide (known as OPC-51803), has been identified as a potent and selective V2 receptor agonist. researchgate.netclockss.org The synthesis and evaluation of this compound highlighted the critical role of stereoisomerism. The (5R)-enantiomer demonstrated significantly higher binding affinity and agonist activity compared to its (5S)-counterpart, emphasizing the specific spatial arrangement required for effective interaction with the receptor. acs.org This work showcases how the N-isopropylacetamide group can be a vital component in the design of potent and stereospecific receptor modulators. acs.orgclockss.org

Development of Antiplasmodial Agents

The global challenge of malaria, driven by the parasite Plasmodium falciparum, necessitates the urgent development of new antiplasmodial agents to combat drug resistance. sci-hub.seukm.my The chloroacetamide chemical scaffold has emerged as a promising starting point for this purpose. Derivatives of 2-chloroacetamide (B119443) have been investigated for their activity against both drug-sensitive and drug-resistant strains of P. falciparum. mdpi.com

For instance, 4-Arylthieno[2,3-b]pyridine-2-carboxamides, synthesized using 2-chloro-N-alkylacetamide derivatives as key building blocks, have been identified as a new class of potent antiplasmodial agents. mdpi.com Although these specific derivatives did not inhibit the plasmodial enzyme PfGSK-3, a target of structurally related ketones, their high efficacy indicates they act through a different and potentially novel mechanism. mdpi.com This research demonstrates the versatility of the chloroacetamide framework in generating structurally diverse compounds for development into new antimalarial therapies. lookchem.com

Neutral Amino Acid Transporter B0AT1 (SLC6A19) Inhibition

The neutral amino acid transporter B0AT1 (encoded by the SLC6A19 gene) is a major transporter for the absorption of neutral amino acids in the intestine and kidneys. nih.govbiorxiv.org Pharmacological inhibition of B0AT1 is a potential therapeutic strategy for metabolic disorders like phenylketonuria and type 2 diabetes. nih.govnih.gov

Through high-throughput screening, a derivative named (2-(4-chloro-3,5-dimethylphenoxy)-N-isopropylacetamide) (also referred to as JX98) was identified as a high-affinity inhibitor of B0AT1. nih.govbiorxiv.org Interestingly, this discovery involved correcting an initial misidentification; the isomeric compound (2-(4-chloro-2,6-dimethylphenoxy)-N-isopropylacetamide) was found to be largely inactive, revealing a strict structure-activity relationship (SAR) where the meta-position of the methyl groups on the phenoxy ring is crucial for activity. biorxiv.orgfrontiersin.orgnih.gov High-resolution cryo-electron microscopy showed that these inhibitors bind to an allosteric site in the transporter's outer vestibule, locking it in a conformation that prevents amino acid transport. nih.gov

Table 2: Structure-Activity Relationship (SAR) of B0AT1 (SLC6A19) Inhibitors Based on findings from medicinal chemistry approaches. biorxiv.org

| Compound | Modification from JX98 (active compound) | B0AT1 Inhibition |

| JX98 | (2-(4-chloro-3,5-dimethylphenoxy)-N-isopropylacetamide) | High |

| JX8 | Methyl groups in ortho-position instead of meta-position | Strongly Reduced |

| JX42 | Only a single methyl group in the meta-position | Strongly Reduced |

| JX129 | N-methylated tertiary amide instead of secondary amide | Inactive |

| JX127 | Ester instead of secondary amide | Inactive |

Cholinesterase Inhibition Studies (e.g., Choline (B1196258) Acetyltransferase)

Extensive searches of scientific literature and chemical databases did not yield specific studies detailing the direct cholinesterase inhibitory activity of this compound. There is a notable absence of published research measuring its effects on key enzymes in the cholinergic system, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), or choline acetyltransferase (ChAT).

However, the broader class of chloroacetamide and acetamide (B32628) derivatives has been a subject of investigation for potential cholinesterase inhibition, primarily in the context of developing treatments for neurodegenerative diseases like Alzheimer's disease. While no direct data for this compound is available, examining related compounds can provide insight into the potential, or lack thereof, for this specific molecule to interact with cholinesterases.

For instance, research on other N-substituted chloroacetamides has shown a range of activities. One study noted that 2-chloro-N-phenylacetamide demonstrated relatively weak inhibitory activity against choline acetyltransferase google.com. In contrast, more complex molecules incorporating the N-isopropylacetamide moiety have shown significant activity. Derivatives of pyridazinone with an N-ethyl-N-isopropylacetamide substituted piperidine (B6355638) group have been found to exhibit high acetylcholinesterase inhibitory activity nih.gov. This suggests that the N-isopropylacetamide group can be a component of larger molecules that effectively inhibit cholinesterases.

The compound this compound itself is documented as an intermediate in the synthesis of other chemical agents, including the organophosphorus pesticide Prothoate (B1679738). Organophosphates are a well-known class of potent cholinesterase inhibitors. This synthetic relationship, however, does not imply that this compound itself is an active cholinesterase inhibitor.

Given the lack of direct experimental data for this compound, a data table summarizing its cholinesterase inhibition cannot be provided. The table below is a conceptual representation of the type of data that would be presented had such studies been conducted and published.

Table 1: Hypothetical Cholinesterase Inhibition Data for this compound This table is for illustrative purposes only, as no experimental data has been found in the public domain.

| Enzyme | IC₅₀ (µM) | Type of Inhibition | Source |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Data not available | Data not available | - |

| Butyrylcholinesterase (BChE) | Data not available | Data not available | - |

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Methodologies for Analysis

Chromatographic techniques are fundamental for separating 2-Chloro-N-isopropylacetamide from complex environmental and biological samples, allowing for its accurate detection and measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) in Degradation Studies

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds, making it well-suited for studying this compound and its degradation products. In degradation studies, GC-MS can identify and quantify the parent compound and various breakdown products formed through biotic and abiotic processes.

The methodology typically involves extracting the analytes from a sample matrix (e.g., soil, water, or biological tissues), followed by potential derivatization to increase volatility and thermal stability. The extract is then injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z), providing both qualitative (identification) and quantitative data.

Key findings from GC-MS studies reveal that the degradation of this compound can be influenced by factors such as temperature and the solvent used during analysis, which can sometimes lead to the formation of degradation products within the GC inlet. mdpi.com For multi-residue pesticide analysis in complex matrices like olive oil, GC-MS/MS (tandem mass spectrometry) is often employed to enhance selectivity and reduce matrix effects. thermofisher.comphenomenex.com In such analyses, specific precursor-to-product ion transitions are monitored, which provides a high degree of confidence in compound identification. phenomenex.com

Table 1: Example GC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Precursor Ion (m/z) | 176 |

| Product Ion 1 (m/z) | 120 |

| Product Ion 2 (m/z) | 57 |

| Retention Time (min) | ~6.90 |

| Collision Energy (eV) | 10 |

Note: Parameters such as retention time can vary based on the specific GC column and conditions used.

High-Performance Liquid Chromatography (HPLC) in Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for analyzing polar, non-volatile, and thermally unstable compounds, which are often characteristic of metabolites. For this compound, HPLC is instrumental in separating and quantifying its metabolites from biological and environmental samples. epa.govinchem.org

The typical setup for metabolite analysis involves a reverse-phase column (such as a C18 column) where separation is achieved based on the differential partitioning of analytes between the nonpolar stationary phase and a polar mobile phase. epa.govnih.gov Detection is commonly performed using an ultraviolet (UV) detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). epa.goveconference.io

Research has demonstrated the use of HPLC to track the parent compound and its metabolites in various matrices. epa.govinchem.org For instance, a method developed by the US EPA for soil analysis uses HPLC with UV detection at 210 nm to quantify the acidic metabolites of this compound. epa.gov The method involves extraction, partitioning, and analysis using a C18 column. epa.gov The versatility of HPLC allows for the analysis of a wide range of metabolites, from early-stage degradation products to more complex conjugates formed in biological systems. inchem.org

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and aiding in the elucidation of unknown metabolites or degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. It provides information about the chemical environment of specific nuclei, such as hydrogen (¹H) and carbon (¹³C).

In the ¹H NMR spectrum of this compound, distinct signals correspond to each type of proton in the molecule. For example, a spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) shows a doublet for the two methyl groups of the isopropyl moiety, a singlet for the methylene (B1212753) protons adjacent to the carbonyl group, and a septet for the single isopropyl methine proton. thermofisher.com

¹³C NMR spectroscopy provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. This allows for the confirmation of the carbon skeleton and the presence of key functional groups.

Table 2: Representative ¹H NMR Spectral Data for this compound in DMSO-d6

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.0 | Doublet | 6H | Isopropyl -CH₃ |

| ~3.8 | Singlet | 2H | Methylene -CH₂- |

| ~4.8 | Septet | 1H | Isopropyl -CH- |

Data sourced from Thermo Fisher Scientific analysis. thermofisher.com

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS), particularly for analyzing compounds in the liquid phase. It is highly effective for polar and large molecules that are not easily volatilized for GC-MS. ESI-MS is often used with HPLC (as LC-ESI-MS) for the sensitive analysis of metabolites. econference.ionih.gov

In positive ion mode, ESI typically generates protonated molecules ([M+H]⁺). The high sensitivity and specificity of ESI-MS, especially when used in tandem MS (MS/MS) mode, allow for the detection of trace levels of this compound and its transformation products in complex environmental and biological samples. econference.iorsc.org The fragmentation patterns observed in MS/MS experiments provide valuable structural information that helps in the definitive identification of these compounds. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique molecular "fingerprint" that can be used for compound identification. The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its specific functional groups.

Key vibrational bands include those for the C=O (carbonyl) stretching of the amide group, N-H bending, C-N stretching, C-H stretching from the alkyl and aromatic groups, and the C-Cl stretching from the chloroacetyl group. Experimental and theoretical studies have been conducted to assign these vibrational frequencies, providing a detailed understanding of the molecule's structure. researchgate.net

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3000-2900 | C-H Stretch | Methylene (-CH₂-) |

| ~1650 | C=O Stretch | Amide I |

| ~1540 | N-H Bend / C-N Stretch | Amide II |

Note: Exact peak positions can vary slightly depending on the sample preparation method (e.g., solid vs. solution).

Computational Chemistry and In Silico Analysis

Computational chemistry offers a powerful lens through which to examine the properties of this compound at the molecular level. These theoretical approaches are instrumental in predicting its behavior and interactions, thereby accelerating the research and development process.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate its molecular geometry, vibrational frequencies, and electronic properties, which are fundamental to understanding its chemical reactivity and stability.

DFT studies on related chloroacetamide and acetamide (B32628) derivatives have been performed to gain insights into their structural and electronic characteristics. nih.govchemrxiv.org These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

Table 1: Representative Quantum Chemical Descriptors for a Chloroacetamide Compound Calculated via DFT

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 7.0 eV |

| Dipole Moment (µ) | Measure of the polarity of the molecule | 3.5 D |

| Ionization Potential (I) | The energy required to remove an electron | 7.5 eV |

| Electron Affinity (A) | The energy released when an electron is added | 0.5 eV |

| Global Hardness (η) | Resistance to change in electron distribution | 3.5 eV |

| Global Softness (S) | Reciprocal of global hardness | 0.286 eV-1 |

| Electronegativity (χ) | The power of an atom to attract electrons | 4.0 eV |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are employed to investigate its potential interactions with biological targets, such as enzymes.

For chloroacetamide herbicides, a key target is the enzyme Very Long Chain Fatty Acid Synthase (VLCFAs), which is crucial for plant growth. ekb.egekb.eg Molecular docking studies on novel chloroacetamide derivatives have shown that these compounds can fit into the active site of VLCFAs, exhibiting minimal binding energy and a strong affinity. ekb.egekb.eg The interactions typically involve hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site of the enzyme. ekb.eg

Similarly, in the context of antimicrobial activity, chloroacetamide derivatives have been docked against bacterial proteins like DNA gyrase and Topoisomerase II, which are involved in bacterial replication and transcription. eurjchem.com The binding energies obtained from these simulations help in understanding the potency of the compounds as potential inhibitors. eurjchem.com

The following table provides a hypothetical representation of docking results for this compound with a target protein, based on findings for similar compounds.

Table 2: Illustrative Molecular Docking Results of this compound with a Target Enzyme

| Parameter | Description | Illustrative Value/Residues |

|---|---|---|

| Binding Energy (ΔG) | The free energy of binding | -6.5 kcal/mol |

| Interacting Residues | Amino acids in the active site involved in binding | VAL120, LEU180, PHE210, SER235 |

| Hydrogen Bonds | Number and type of hydrogen bonds formed | 1 (with SER235) |

| Hydrophobic Interactions | van der Waals and pi-alkyl interactions | VAL120, LEU180, PHE210 |

| Inhibition Constant (Ki) | A measure of the potency of an inhibitor | 15 µM |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential tools for understanding how the chemical structure of a compound influences its biological activity. nih.gov These studies aim to establish a mathematical relationship between the physicochemical properties of a series of compounds and their activities. mdpi.com

For chloroacetamide derivatives, QSAR studies have been conducted to explore their antimicrobial and herbicidal activities. nih.govresearchgate.net In a study on N-(substituted phenyl)-2-chloroacetamides, it was found that the biological activity varied with the position and nature of substituents on the phenyl ring. nih.govnih.gov Key molecular descriptors that influence activity include lipophilicity (logP), electronic parameters (such as Hammett constants), and steric parameters (such as molar refractivity). nih.gov High lipophilicity was found to be a significant factor for the antimicrobial activity of some chloroacetamides, as it facilitates passage through the cell membrane. nih.gov

In the context of herbicidal activity, the N-alkylating reactivity of chloroacetamides has been correlated with their efficacy. nih.gov It has been suggested that while chemical reactivity is important, other factors like lipophilicity, uptake, and metabolism also play a decisive role in their mode of action. nih.gov

A representative QSAR model for a series of chloroacetamide derivatives might look like the following equation:

log(1/C) = alogP - b(σ)² + c*Es + d

Where C is the concentration required for a certain biological effect, logP represents lipophilicity, σ is the electronic parameter, and Es is the steric parameter, with a, b, c, and d being constants determined by regression analysis.

Table 3: Key Molecular Descriptors Used in QSAR Studies of Chloroacetamides and their Influence on Activity

| Descriptor | Physicochemical Property | Influence on Biological Activity |

|---|---|---|

| logP | Lipophilicity | Higher values can enhance membrane permeability. nih.gov |

| Topological Polar Surface Area (TPSA) | Polarity | Affects transport properties and interactions with polar targets. |

| Molecular Weight (MW) | Size | Influences diffusion and fitting into binding sites. |

| Number of Hydrogen Bond Donors/Acceptors | H-bonding capacity | Important for specific interactions with biological targets. |

| Molar Refractivity (MR) | Steric bulk and polarizability | Can affect binding affinity. |

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug and pesticide development to assess the pharmacokinetic profile of a compound. nih.govspringernature.com Various computational models and software are used to predict these properties based on the chemical structure.

For N-(substituted phenyl)-2-chloroacetamides, in silico ADME predictions have been performed using cheminformatics models like SwissADME and PreADMET. nih.govnih.gov These tools predict parameters such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450. nih.gov Additionally, they assess the "drug-likeness" of compounds based on rules such as Lipinski's rule of five, which helps in identifying molecules with good oral bioavailability. nih.gov

While specific ADME data for this compound is not available in the provided search results, the following table illustrates the types of ADME properties that can be predicted for such a compound.

Table 4: Predicted ADME Properties for a Representative Chloroacetamide Compound

| Property | Description | Predicted Value/Outcome |

|---|---|---|

| Human Intestinal Absorption (HIA) | Percentage of compound absorbed from the gut | High (>90%) |

| Caco-2 Permeability | A model for intestinal absorption | High |

| Blood-Brain Barrier (BBB) Permeation | Ability to cross into the central nervous system | Low |

| P-glycoprotein (P-gp) Substrate | A drug efflux pump | No |

| CYP2D6 Inhibitor | Inhibition of a key metabolic enzyme | Yes |

| Lipinski's Rule of Five | A rule of thumb for drug-likeness | 0 violations |

| Bioavailability Score | An overall score for oral bioavailability | 0.55 |

Emerging Research Directions and Potential Applications

Design and Synthesis of Novel Bioactive Scaffolds

The chemical architecture of 2-Chloro-N-isopropylacetamide, particularly its reactive chloroacetyl group, makes it a valuable starting material or intermediate for synthesizing more complex molecules with potential biological activity. smolecule.com Researchers have utilized this scaffold to develop a variety of novel compounds.

One area of research involves the synthesis of new herbicidal agents. By making modifications to the this compound structure, scientists have created new derivatives with potent herbicidal effects. For example, a series of novel N-aryl-2-heteroaryloxy-N-isopropylacetamide derivatives were synthesized and subsequently tested for their effectiveness against various weed species, with some showing excellent activity. asianpubs.orgresearchgate.net

Beyond agriculture, this compound serves as a building block in medicinal chemistry. Its structure is a key component in the synthesis of thioimidazoline-containing compounds that have been identified as glucocorticoid sensitizers. rsc.org Furthermore, the chloroacetamide moiety is a versatile chemical handle for creating libraries of compounds for drug discovery. nih.gov Studies have shown that derivatives can be developed into molecules with potential anticonvulsant, antimicrobial, and anti-inflammatory properties. smolecule.com The synthesis of these novel scaffolds often involves reacting the chloroacetamide with various amines or other nucleophiles to build molecular diversity. nih.govresearchgate.net

Table 1: Examples of Novel Scaffolds Derived from Chloroacetamides

| Base Scaffold/Intermediate | Reaction Type | Resulting Scaffold | Potential Application | Citation |

|---|---|---|---|---|

| 2-Chloro-N-p-tolylacetamide | Reaction with thiourea, aldehydes | Schiff bases, β-lactams | Bioactive compounds | researchgate.net |

| N-Aryl-N-isopropyl-2-chloroacetamide | Transesterification | N-Aryl-2-heteroaryloxy-N-isopropylacetamide | Herbicides | asianpubs.orgresearchgate.net |

| 2-Chloro-N-substituted acetamides | Cycloaddition with azides | Phthalimide-triazole hybrids | Antiviral (SARS-CoV-2 inhibitors) | nih.gov |

| N-Benzyl-2-chloro-N-isopropyl-acetamide | Nucleophilic substitution | Various derivatives | Anticonvulsant, Antimicrobial | smolecule.com |

| Chloroacetylated amines | Reaction with thioimidazoline | Thioimidazoline derivatives | Glucocorticoid sensitizers | rsc.org |

Applications in Environmental Bioremediation Strategies

This compound is a primary metabolite formed during the microbial degradation of the widely used herbicide propachlor (B1678252) (2-chloro-N-isopropylacetanilide). nih.govnih.govnih.gov Understanding the fate of this metabolite is crucial for developing effective environmental bioremediation strategies for sites contaminated with chloroacetamide herbicides.

Microbial degradation is the most significant factor in breaking down propachlor in soil and water. who.int Research has identified specific bacterial consortia capable of mineralizing this herbicide. A notable mechanism involves a two-step process carried out by two different bacterial strains. nih.govoup.com First, a bacterium such as Moraxella sp. cleaves the bond between the nitrogen atom and the aromatic ring of propachlor, releasing this compound into the medium. nih.govresearcher.life Subsequently, a second bacterium, like Xanthobacter sp., can utilize the this compound as a growth substrate, completing the degradation process. nih.govoup.com

Other bacteria, including strains of Pseudomonas and Acinetobacter, have also been shown to degrade propachlor, although sometimes through different initial steps like dehalogenation. nih.govnih.gov Some of these strains, such as Pseudomonas strain GCH1, can be immobilized on supports like ceramic and used in bioreactors to achieve high removal efficiency (up to 98%) of the parent herbicide from water. nih.gov The rate of degradation is influenced by environmental conditions such as temperature, soil moisture, and the specific microbial populations present. who.intwjpr.net

Table 2: Microorganisms Involved in the Bioremediation of Propachlor and its Metabolites

| Microorganism(s) | Substrate | Key Metabolite(s) | Research Findings | Citation |

|---|---|---|---|---|

| Moraxella sp. (DAK3) & Xanthobacter sp. (MAB2) | Propachlor | This compound | Two-strain system where DAK3 produces the metabolite and MAB2 degrades it. | nih.govoup.comresearcher.life |

| Pseudomonas sp. (PEM1) | Propachlor | N-isopropylacetanilide, Acetanilide (B955), Catechol | Degrades propachlor via dehalogenation as the first step. | nih.gov |

| Acinetobacter sp. (BEM2) | Propachlor | N-isopropylacetanilide, N-isopropylaniline, Catechol | Utilizes a different degradation pathway than PEM1. | nih.gov |

| Pseudomonas sp. (GCH1) | Propachlor | N-isopropylacetanilide, Acetanilide, Catechol | Effective in immobilized cell bioreactors, achieving 98% propachlor removal. | nih.gov |

| Streptomyces sp. Y7 & Rhodococcus sp. S3 | Propachlor | Not specified | Bacterial consortium degraded 84% of propachlor in 48 hours. | wjpr.net |

Advances in Medicinal Chemistry and Drug Discovery

The chloroacetamide functional group is recognized as a valuable pharmacophore and a reactive intermediate in medicinal chemistry. Consequently, this compound and its analogs are being explored as building blocks for the synthesis of new therapeutic agents. The reactivity of the carbon-chlorine bond allows for straightforward modification and the introduction of diverse functionalities, enabling the creation of compound libraries for screening against various biological targets. smolecule.comnih.gov

Research has shown that derivatives incorporating the N-isopropylacetamide structure can exhibit a range of biological activities. For instance, N-Benzyl-2-chloro-N-isopropyl-acetamide has been identified as a precursor for compounds with potential anticonvulsant, antimicrobial, and anti-inflammatory effects. smolecule.com In another application, the synthesis of novel heteroarylpyrimidine and heteroaryltriazine derivatives designed as selective ligands for the cannabinoid 2 receptor (CB2R) began with the synthesis of this compound as a key intermediate. sci-hub.se

Furthermore, the scaffold has been used in the development of highly specific and potent drug candidates. One notable example is its use in the synthesis of orally active nonpeptide vasopressin V2 receptor agonists, which are complex molecules with potential therapeutic applications. chemchart.comtandfonline.com The structural motif is also present in compounds investigated for their anticancer properties, where derivatives of chloropyridine have shown the ability to induce apoptosis in cancer cell lines in preliminary studies.

Table 3: Applications of this compound Scaffolds in Medicinal Chemistry

| Derivative Class | Therapeutic Target/Application | Research Highlight | Citation |

|---|---|---|---|

| Benzyl-isopropyl-acetamide derivatives | Neurological disorders, Infections | Precursor for compounds with potential anticonvulsant and antimicrobial activity. | smolecule.com |

| Heteroarylpyrimidines/triazines | Cannabinoid 2 Receptor (CB2R) | Used as a key starting material to synthesize selective CB2R ligands. | sci-hub.se |

| Benzazepine derivatives | Vasopressin V2 Receptor | Incorporated into the structure of potent and orally active V2 receptor agonists. | chemchart.comtandfonline.com |

| Chloropyridine derivatives | Oncology | Serves as a building block for compounds studied for potential anticancer activity. | |

| Phthalimide-triazole hybrids | Antiviral | A chloroacetamide intermediate was used to synthesize potential inhibitors of SARS-CoV-2 proteins. | nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-N-isopropylacetamide, and what reaction conditions optimize yield?

- Methodology : The compound can be synthesized via nucleophilic substitution of 2-chloroacetyl chloride with isopropylamine. A standard procedure involves refluxing 2-chloroacetamide derivatives with primary amines (e.g., isopropylamine) in benzene under nitrogen for 14–60 hours. Reaction optimization includes controlling stoichiometry (e.g., 0.05 mol substrate with 0.5 mol amine), solvent choice (benzene or toluene), and temperature (reflux conditions). Purity is validated via NMR and IR spectroscopy .

- Key Parameters :

| Parameter | Optimal Condition |

|---|---|

| Solvent | Benzene |

| Temperature | Reflux (~80–100°C) |

| Reaction Time | 14–60 hours |

| Amine Equivalents | 10-fold excess |

Q. What spectroscopic techniques are used to characterize this compound?

- Methodology :

- X-ray Crystallography : Determines crystal packing and bond angles (e.g., monoclinic P21/n space group, β = 98.963°, intramolecular C–H···O interactions) .

- NMR/IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ in IR; NH and CH₃ signals in ¹H NMR) .

Q. How is the compound screened for biological activity in preliminary studies?

- Methodology : Antimicrobial assays (e.g., MIC against E. coli or S. aureus) and cytotoxicity testing (e.g., MTT assays on cancer cell lines). Structural analogs with chloro and isopropyl groups show moderate antifungal activity, guiding SAR studies .

Advanced Research Questions

Q. How can metabolic pathways of this compound be traced in environmental samples?

- Methodology : Microbial degradation studies using Pseudomonas sp. or Moraxella sp. isolates. Metabolites like this compound and catechol are identified via HPLC-MS. Reductive dehalogenation steps are monitored using isotopic labeling (e.g., ³⁶Cl tracking) .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

- Methodology : Density Functional Theory (DFT) calculates electrophilicity indices and transition states. For example, Mulliken charges on the chloroacetamide carbonyl carbon predict susceptibility to nucleophilic attack. Results are validated against experimental kinetic data .

Q. How to resolve contradictions in synthetic yields or byproduct formation during scale-up?

- Methodology :

- Reaction Monitoring : Use in-situ FTIR or GC-MS to detect intermediates (e.g., trichloroethane derivatives) .

- Byproduct Analysis : For unexpected products like 2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(5-chlorothiophene), optimize solvent polarity or add scavengers (e.g., molecular sieves) to suppress side reactions .

Q. What crystallographic challenges arise in analyzing halogenated acetamides, and how are they addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.